Taurohyodeoxycholic acid
Overview
Description
Taurohyodeoxycholic acid (THDCA) is a bile acid with potential therapeutic applications. It has been studied for its efficacy and safety in treating dyspeptic disturbances associated with gallstones or other hepatic disorders. In a clinical trial, THDCA demonstrated a significant reduction in dyspeptic symptoms compared to ursodeoxycholic acid (UDCA), with minimal adverse effects . Additionally, THDCA has been investigated for its effects on bile salt and biliary lipid secretion, showing unique properties that could have pharmacological relevance . Chronic administration of THDCA in humans with intact enterohepatic circulation appears to have little effect on biliary lipid composition and secretion . Furthermore, studies on the reproductive toxicity of THDCA in rats and rabbits have shown no adverse effects or teratogenicity at doses up to 500 mg/kg .
Synthesis Analysis
The synthesis of THDCA has been explored through various methods. One approach involves the aminolysis of sodium taurine with a mixed anhydride prepared from hyodeoxycholic acid and ethyl chloroformate in the presence of triethylamine. The yield and purity of THDCA were optimized through adjustments in reaction conditions, such as temperature control and solvent choice, resulting in a yield of 49% and a purity of about 97% . This synthesis process is crucial for producing THDCA for research and potential therapeutic use.
Molecular Structure Analysis
While the specific molecular structure analysis of THDCA is not detailed in the provided papers, it is known that THDCA is a hydrophilic bile acid with a structure that includes a 6α-hydroxyl group. This structural feature contributes to its intermediate hydrophilicity between tauroursodeoxycholic and taurocholic acids . The molecular structure of THDCA influences its biological activity and its interaction with other molecules in the body.
Chemical Reactions Analysis
THDCA is involved in various chemical reactions within the body. For instance, it is synthesized in the liver and can affect the metabolism of other bile acids. In rats, the metabolism of chenodeoxycholic acid to beta-muricholic acid was influenced by the presence of THDCA, indicating a complex interplay between different bile acids . Understanding these chemical reactions is important for comprehending the pharmacological effects of THDCA.
Physical and Chemical Properties Analysis
The physical and chemical properties of THDCA contribute to its function as a bile acid. Its hydrophilicity plays a role in its choleretic properties, affecting bile flow and biliary lipid output. When infused in rats, THDCA caused a dose-dependent increase in bile flow and biliary lipid output, with a notable increase in biliary lecithin secretion compared to other bile salts . These properties are significant for the potential therapeutic applications of THDCA in treating liver and biliary disorders.
Scientific Research Applications
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Neurodegenerative Diseases
- Taurohyodeoxycholic acid (TUDCA) has shown important anti-apoptotic and neuroprotective activities, suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases .
- Experimental evidence on TUDCA’s neuroprotective action derives from animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS) and cerebral ischemia .
- TUDCA exerts its effects not only by regulating and inhibiting the apoptotic cascade, but also by reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins .
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Gallstone Treatment
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Inflammatory Metabolic Diseases
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Cholesterol Reduction
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Large-Scale Production
- Large-scale production of TUDCA has been achieved through fermentation optimization of engineered Escherichia coli cell factory .
- This provides a practical and environment-friendly industrialized process for producing artificial substitute of bear bile powder from cheap and readily available chicken bile powder .
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Amyotrophic Lateral Sclerosis (ALS) Treatment
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Protein Homeostasis in Neurodegenerative Diseases
- Most neurodegenerative disorders are diseases of protein homeostasis, with misfolded aggregates accumulating .
- TUDCA acts as a chemical chaperone to maintain the stability and correct folding of proteins .
- It has shown important anti-apoptotic and neuroprotective activities, suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases .
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Bile Acid Regulation
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Anionic Detergent
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Bile Flow and Lipid Secretion
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Ulcerative Colitis
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Mass Spectrometry
Safety And Hazards
Future Directions
TUDCA stands as a promising treatment for neurodegenerative diseases . While further clinical evidence is being accumulated for the other diseases, TUDCA is the first neurodegenerative disease being treated with hydrophilic bile acids . Additional prospective randomized studies are needed to confirm the efficacy and safety of this drug .
properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-24(30)27-12-13-34(31,32)33)19-5-6-20-18-15-23(29)22-14-17(28)8-10-26(22,3)21(18)9-11-25(19,20)2/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXPOCDLAFAFNT-BHYUGXBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952061 | |
Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taurohyodeoxycholic acid | |
CAS RN |
2958-04-5 | |
Record name | Taurohyodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dihydroxy-N-(2-sulfoethyl)cholan-24-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAURINE HYODEOXYCHOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6V086EMME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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